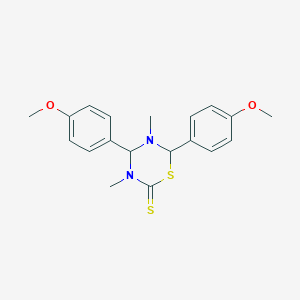

4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione

CAS No.:

Cat. No.: VC14845338

Molecular Formula: C19H22N2O2S2

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O2S2 |

|---|---|

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | 4,6-bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione |

| Standard InChI | InChI=1S/C19H22N2O2S2/c1-20-17(13-5-9-15(22-3)10-6-13)21(2)19(24)25-18(20)14-7-11-16(23-4)12-8-14/h5-12,17-18H,1-4H3 |

| Standard InChI Key | NWSJPEOLHUGGLH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(N(C(=S)SC1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4,6-bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione, reflects its intricate architecture. The core structure consists of a 1,3,5-thiadiazinane ring—a partially saturated heterocycle with alternating nitrogen and sulfur atoms—substituted at positions 3 and 5 with methyl groups and at positions 4 and 6 with 4-methoxyphenyl moieties. The thione group (-C=S) at position 2 enhances its reactivity and potential for hydrogen bonding.

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of 4,6-bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione typically involves multi-step organic reactions. While explicit details for this compound remain scarce, analogous thiadiazinanes are synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones or through Suzuki-Miyaura cross-coupling reactions .

A plausible route involves:

-

Formation of the Thiadiazinane Core: Reaction of N-methylthiourea with dichloromethane in the presence of a base to form the 1,3,5-thiadiazinane ring.

-

Introduction of Methoxyphenyl Groups: Suzuki coupling of 4-methoxyphenylboronic acid with halogenated intermediates under palladium catalysis .

-

Methylation: Quaternization of nitrogen atoms using methyl iodide to install the 3,5-dimethyl substituents.

Catalytic Innovations

Recent patents describe the use of magnetic silica-supported palladium complexes for Suzuki couplings, which enable catalyst recovery via external magnetic fields. This approach improves sustainability by reducing metal waste and enhancing reaction efficiency (yields >85%) .

Physicochemical Properties

The compound’s solubility profile is dominated by its hydrophobic aryl groups, rendering it poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Its melting point remains unreported, though similar thiadiazinane derivatives typically melt between 150–200°C . Spectroscopic characterization includes:

-

¹H NMR: Signals at δ 3.8 ppm (methoxy protons) and δ 2.5–3.1 ppm (methyl and methylene groups).

-

IR Spectroscopy: Strong absorption at 1150 cm⁻¹ (C=S stretch) and 1250 cm⁻¹ (C-O-C of methoxy groups).

| Compound | Activity (IC₅₀/MIC) | Target Organism/Cell Line |

|---|---|---|

| Dazomet (C₅H₁₀N₂S₂) | 0.5 mg/mL (fungicidal) | Fusarium oxysporum |

| 3,5-Dimethyl-4,6-diphenyl derivative | 8 μg/mL (bactericidal) | Staphylococcus aureus |

| Triazolo-thiadiazines | 10 μM (cytotoxic) | HeLa cervical cancer cells |

Comparative Analysis with Related Compounds

The substitution pattern critically influences biological activity. For example:

-

Dazomet: A simpler thiadiazinane used as a soil fumigant, lacking aryl groups but retaining potent biocidal properties .

-

3,5-Dimethyl-4,6-diphenyl derivative: Exhibits enhanced antimicrobial activity compared to non-aryl-substituted analogs, underscoring the role of aromatic moieties in target engagement .

The target compound’s dual methoxyphenyl groups may synergize to improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets using proteomics and crystallography.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

-

Green Synthesis: Expand magnetic catalyst applications to reduce reliance on precious metals .

-

Formulation Development: Explore nanoencapsulation to improve aqueous solubility for biomedical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume